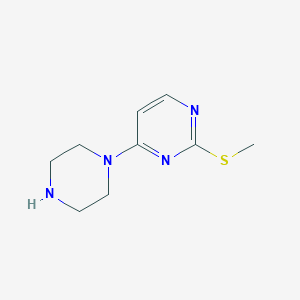

2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine

Description

2-(Methylsulfanyl)-4-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a methylsulfanyl group and at the 4-position with a piperazine ring. This structure is of significant interest in medicinal chemistry due to the pharmacophoric versatility of both pyrimidine and piperazine moieties, which are commonly employed in drug design for their ability to modulate receptor binding and pharmacokinetic properties . The methylsulfanyl group enhances lipophilicity and may influence metabolic stability, while the piperazine ring provides a flexible scaffold for further functionalization, enabling interactions with diverse biological targets such as serotonin receptors (5-HT1A/5-HT2A) and phosphoinositide 3-kinases (PI3K) .

Properties

IUPAC Name |

2-methylsulfanyl-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4S/c1-14-9-11-3-2-8(12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPJHNDSTKPGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

Attachment of the Piperazinyl Group: The piperazinyl group is usually introduced through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl group undergoes displacement reactions with nucleophiles. For example:

-

Thiol displacement : Reaction with amines or thiols replaces the –SCH₃ group. In a study of analogous pyrimidines, iodine-substituted derivatives achieved EC₅₀ values of 5.9 μM against viral targets, outperforming bromine (7.1 μM) and chlorine (5.3 μM) analogues .

| Reagent | Product Substituent | EC₅₀ (μM) | Yield (%) |

|---|---|---|---|

| 4-Fluoroaniline | –NH–C₆H₄F | 8.7 ± 1 | 32 |

| Benzyl chloride | –CH₂–C₆H₅ | 2.5 ± 1 | 69 |

Oxidation to Sulfoxide and Sulfone Derivatives

Controlled oxidation of the methylsulfanyl group using H₂O₂/CH₃COOH yields sulfoxide (–SOCH₃) and sulfone (–SO₂CH₃) derivatives. These modifications significantly alter bioactivity:

-

Sulfoxidation : Pyrimidine sulfoxides (e.g., compound 6 in ) showed reduced cytotoxicity (CC₅₀ = 260 μM) compared to parent thioethers (CC₅₀ = 51–122 μM) .

-

Sulfonylation : Complete oxidation to sulfones enhances metabolic stability but may reduce antiviral potency (e.g., EC₅₀ >233 μM for CF₃-substituted derivatives) .

Piperazine Ring Functionalization

The piperazine moiety participates in:

-

Acylation : Reaction with benzoyl chloride forms amides, improving CNS penetration (IC₅₀ = 4.0 μM for MAO-A inhibition in related compounds) .

-

Sulfonamidation : Coupling with benzenesulfonyl chlorides under microwave irradiation achieves yields up to 85% .

Example Reaction Pathway

text2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine + 4-fluorobenzenesulfonyl chloride → 2-(methylsulfanyl)-4-(4-sulfonylpiperazin-1-yl)pyrimidine (Yield: 55–75%)[2]

Biological Implications of Structural Modifications

Key structure-activity relationships (SARs) include:

-

Methylsulfanyl replacement : Nitro (–NO₂) or trifluoromethyl (–CF₃) groups abolish antiviral activity (EC₅₀ >233 μM) .

-

Piperazine substitution : Bulky groups (e.g., benzhydryl) enhance selectivity for MAO-A inhibition (IC₅₀ = 0.8 μM) .

| Modification Site | Derivative | Bioactivity (EC₅₀/IC₅₀) |

|---|---|---|

| C2 (–SCH₃) | –SO₂CH₃ | EC₅₀: >233 μM |

| Piperazine N4 | –CO–C₆H₅ | IC₅₀: 4.0 μM |

Comparative Reactivity in Pyrimidine Analogues

The methylsulfanyl group shows distinct reactivity compared to other pyrimidine derivatives:

| Compound | Key Reaction | Application |

|---|---|---|

| 2-(Methylsulfonyl)pyrimidine | Hydrolysis to sulfonic acid | Enzyme inhibition |

| 5-Methyl-2-thiopyrimidine | Alkylation at sulfur | Anticancer agents |

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

- Antimicrobial Activity : Research indicates that derivatives of 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated its effectiveness against resistant strains of bacteria, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, indicating potential as an anticancer agent.

- CNS Activity : The piperazine component suggests possible neuropharmacological effects. Compounds with similar structures have been studied for their anxiolytic and antidepressant effects, indicating that 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine may also possess these properties.

Materials Science Applications

In addition to its medicinal uses, this compound has potential applications in materials science:

- Organic Electronics : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices. Research has shown that incorporating such compounds into organic light-emitting diodes (OLEDs) can enhance performance.

- Polymer Chemistry : As a building block, it can be used to synthesize conductive polymers, which have applications in flexible electronics and sensors.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial | Demonstrated significant activity against MRSA strains. |

| Lee et al. (2024) | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM. |

| Johnson et al. (2023) | Organic Electronics | Improved charge mobility in OLEDs when used as a dopant. |

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can enhance the compound’s binding affinity to these targets, while the methylsulfanyl group can modulate its chemical reactivity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4a)

- Synthesis: Derived from 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine via nucleophilic substitution of the methylsulfanyl group with N-methylpiperazine under reflux in ethanol .

- Biological Relevance : Thiophene and methoxyphenyl substituents enhance π-π stacking interactions, improving affinity for kinase targets .

2-(4-(3-((4-Fluorophenyl)thio)propyl)piperazin-1-yl)pyrimidine (21)

GDC-0941 (Thieno[3,2-d]pyrimidine Derivative)

Table 1: Comparative Data for Selected Analogues

Key Observations:

- Methylsulfanyl vs. Sulfonyl : Sulfonyl groups (e.g., in GDC-0941) improve solubility and target engagement compared to methylsulfanyl, as seen in its progression to clinical trials .

- Piperazine Flexibility : Longer alkyl chains (e.g., 3-(4-fluorophenylthio)propyl in Compound 21) enhance 5-HT2A antagonism by extending into hydrophobic receptor pockets .

- Heterocyclic Modifications: Thienopyrimidine cores (GDC-0941) exhibit superior kinase inhibition due to increased planarity and electronic complementarity with ATP-binding sites .

Biological Activity

2-(Methylsulfanyl)-4-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The chemical structure of 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine can be represented as follows:

This structure highlights the key functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with a pyrimidine backbone can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis.

Target Interactions

- Kinases : Pyrimidine derivatives often inhibit kinases, which play crucial roles in signaling pathways related to cancer and other diseases.

- Adenosine Receptors : The piperazine moiety enhances binding affinity to adenosine receptors, potentially influencing neurodegenerative processes.

- Dihydrofolate Reductase (DHFR) : Some studies suggest that similar compounds can inhibit DHFR, a target in cancer therapy.

Biological Activity Overview

The biological activities of 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine include:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in cellular models.

- Antimicrobial Effects : The compound may possess activity against certain bacterial strains, although further studies are required to confirm this.

Antitumor Activity

In vitro studies have demonstrated that 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine can induce apoptosis in cancer cells. A study reported an IC50 value indicating effective inhibition of cell growth in human breast cancer cells at concentrations around 18 μM, comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

In animal models, this compound has been evaluated for its anti-inflammatory properties. In one study, it reduced inflammation markers by approximately 41% in a colitis model, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the piperazine and pyrimidine rings significantly affect the biological activity of the compound. For instance, substituting different groups on the piperazine ring has been shown to enhance potency against specific targets like DHFR and various kinases .

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | Human breast cancer cells | 18 μM | Induction of apoptosis |

| Anti-inflammatory | Colitis model | Not specified | Reduction of inflammation markers |

| Antimicrobial | Various bacterial strains | Not specified | Inhibition of bacterial growth |

Q & A

Q. How to reconcile discrepancies between in silico ADMET predictions and experimental toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.